Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a carboxylate group and an acetamido group substituted with a 4-methoxyphenyl moiety. Benzofuran derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
The synthesis of Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenolic compounds and appropriate reagents.
Introduction of the Carboxylate Group: The carboxylate group is introduced through esterification reactions, often using ethyl chloroformate or similar reagents.
Substitution with the Acetamido Group: The acetamido group is introduced via acylation reactions, typically using acetic anhydride or acetyl chloride.
Attachment of the 4-Methoxyphenyl Moiety: The final step involves the substitution of the acetamido group with the 4-methoxyphenyl moiety, which can be achieved through nucleophilic substitution reactions.
Industrial production methods for this compound would involve optimizing these reaction conditions to achieve high yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the benzofuran ring, leading to the formation of various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 3-(2-(4-methoxyphenyl)acetamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
Ethyl 3-(2-(4-hydroxyphenyl)acetamido)benzofuran-2-carboxylate: This compound has a hydroxyl group instead of a methoxy group on the phenyl ring.
Ethyl 3-(2-(4-chlorophenyl)acetamido)benzofuran-2-carboxylate: This compound has a chlorine atom instead of a methoxy group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group may enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved therapeutic properties.
Properties
IUPAC Name |
ethyl 3-[[2-(4-methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-3-25-20(23)19-18(15-6-4-5-7-16(15)26-19)21-17(22)12-13-8-10-14(24-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNQTRVSSYOBEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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